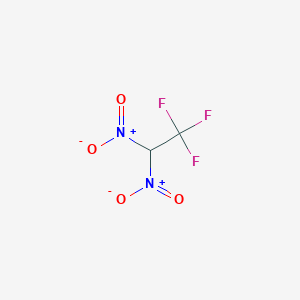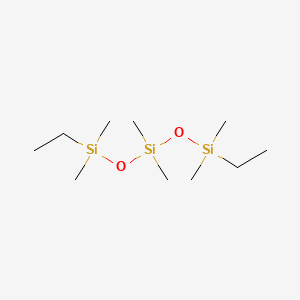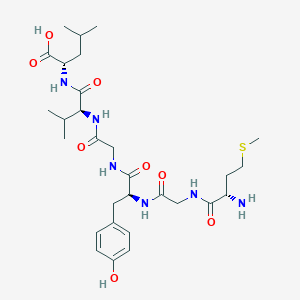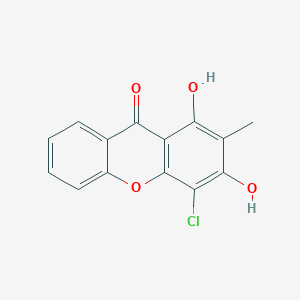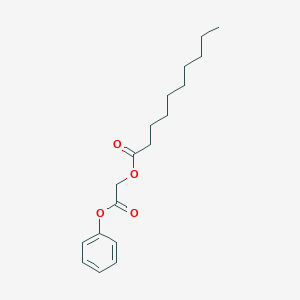![molecular formula C23H36INO2 B12552088 N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide CAS No. 827027-82-7](/img/structure/B12552088.png)
N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide: is a quaternary ammonium compound It is known for its unique structure, which includes a benzoyl group linked to a non-1-yn-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(non-1-yn-1-yl)benzoic acid with a suitable activating agent, such as thionyl chloride, to form the corresponding acyl chloride.
Esterification: The acyl chloride is then reacted with 4-hydroxybutan-1-amine to form the ester intermediate.
Quaternization: The final step involves the quaternization of the ester intermediate with methyl iodide to form the desired quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the non-1-yn-1-yl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions can be used under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of ionic liquids.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in gene delivery systems.
Medicine:
- Explored as a potential drug delivery agent.
- Evaluated for its role in targeting specific cellular pathways.
Industry:
- Utilized in the formulation of surfactants and detergents.
- Applied in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide exerts its effects involves its interaction with cellular membranes. The quaternary ammonium group facilitates binding to negatively charged sites on cell surfaces, leading to disruption of membrane integrity. This can result in antimicrobial activity or enhanced delivery of therapeutic agents.
Comparación Con Compuestos Similares
- N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium chloride
- N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium bromide
Uniqueness:
- The iodide variant is often preferred for its higher reactivity in nucleophilic substitution reactions.
- The presence of the non-1-yn-1-yl chain imparts unique chemical properties, making it suitable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
827027-82-7 |
|---|---|
Fórmula molecular |
C23H36INO2 |
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
trimethyl-[4-(4-non-1-ynylbenzoyl)oxybutyl]azanium;iodide |
InChI |
InChI=1S/C23H36NO2.HI/c1-5-6-7-8-9-10-11-14-21-15-17-22(18-16-21)23(25)26-20-13-12-19-24(2,3)4;/h15-18H,5-10,12-13,19-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UJYFNJJRJAPIBK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC#CC1=CC=C(C=C1)C(=O)OCCCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
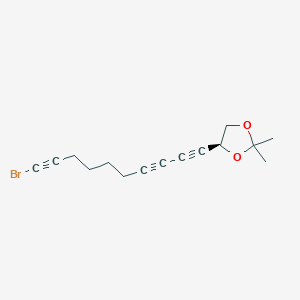
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
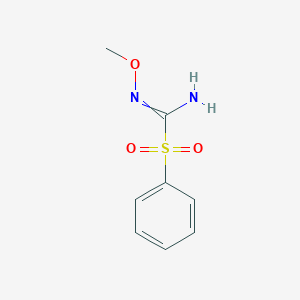
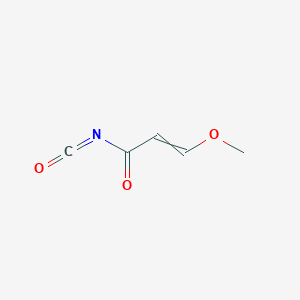
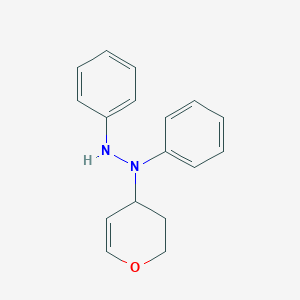
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)

